molecular formula C10H18N2O4 B2645016 ETHYL {[2-(MORPHOLIN-4-YL)ETHYL]CARBAMOYL}FORMATE CAS No. 349401-46-3

ETHYL {[2-(MORPHOLIN-4-YL)ETHYL]CARBAMOYL}FORMATE

Cat. No.: B2645016
CAS No.: 349401-46-3
M. Wt: 230.264
InChI Key: UDRHIBCFNZWDRK-UHFFFAOYSA-N
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Description

Ethyl {[2-(morpholin-4-yl)ethyl]carbamoyl}formate: is a chemical compound with the molecular formula C10H18N2O4. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl {[2-(morpholin-4-yl)ethyl]carbamoyl}formate typically involves the reaction of morpholine with ethyl chloroformate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure controlled reaction rates .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl {[2-(morpholin-4-yl)ethyl]carbamoyl}formate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl {[2-(morpholin-4-yl)ethyl]carbamoyl}formate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl {[2-(morpholin-4-yl)ethyl]carbamoyl}formate involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: Ethyl {[2-(morpholin-4-yl)ethyl]carbamoyl}formate is unique due to the presence of both the morpholine ring and the carbamate ester functional group. This combination imparts distinct chemical and biological properties, making it valuable for diverse research applications .

Properties

IUPAC Name

ethyl 2-(2-morpholin-4-ylethylamino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-2-16-10(14)9(13)11-3-4-12-5-7-15-8-6-12/h2-8H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRHIBCFNZWDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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